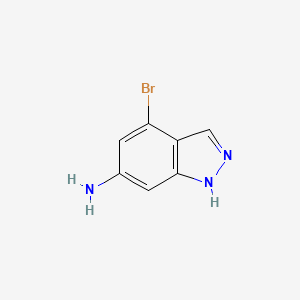

4-Bromo-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIYWFBIFWDMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646142 | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-53-6 | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 1h Indazol 6 Amine

Synthetic Routes to 4-Bromo-1H-indazol-6-amine

The synthesis of substituted indazoles, including this compound, often requires carefully planned multi-step sequences to achieve the desired substitution pattern with high regioselectivity.

Multi-step Synthesis Approaches

While specific literature detailing a complete multi-step synthesis for this compound is not extensively published, plausible routes can be constructed based on established indazole synthesis methodologies. A common strategy involves the cyclization of appropriately substituted ortho-functionalized anilines or benzonitriles.

One potential pathway could commence from a precursor like 2,5-dibromo-3-nitrotoluene. The synthesis might proceed through the following key transformations:

Oxidation: The methyl group is oxidized to a carboxylic acid or an aldehyde.

Cyclization: Reaction with hydrazine (B178648) hydrate (B1144303) would lead to the formation of the indazole ring.

Reduction: The nitro group at the 6-position is reduced to an amine, yielding the final product.

This approach allows for the systematic construction of the bicyclic indazole core while incorporating the required bromo and amine functionalities at specific positions.

Regioselective Synthesis Strategies

Achieving regioselectivity is paramount in the synthesis of polysubstituted indazoles. In the context of this compound, synthetic design must control the placement of both the bromine atom at position 4 and the amine group at position 6.

Strategies often leverage directing group effects during electrophilic aromatic substitution or utilize precursors where the substitution pattern is already fixed. For instance, the synthesis of the related compound 7-Bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) involves a highly regioselective bromination followed by a selective cyclization step with hydrazine. nih.govchemrxiv.orgchemrxiv.orgsemanticscholar.org This principle of performing bromination on a precursor before the indazole ring formation is a key strategy to control the final position of the halogen. Applying this logic, a synthesis for this compound would likely involve the cyclization of a pre-brominated aniline (B41778) or benzonitrile (B105546) derivative where the bromine is already situated at the desired position relative to the other functional groups.

Development of Efficient and Scalable Production Methods

The development of efficient and scalable methods for producing indazole derivatives is crucial for their application in pharmaceutical development. Key considerations include cost of starting materials, reaction safety, and purification efficiency. For large-scale production, routes that avoid hazardous reagents, high-pressure conditions, and costly chromatographic purifications are preferred. nih.govchemrxiv.org A practical synthesis for a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, was successfully demonstrated on a hundred-gram scale without the need for column chromatography, highlighting the potential for developing economical and scalable routes for similar indazole amines. nih.govchemrxiv.org Such processes often rely on crystallization to isolate the final product in high purity.

Derivatization and Functionalization of this compound

The indazole core of this compound possesses multiple sites for further chemical modification, including the amino group, the bromine atom, and the nitrogen atoms of the pyrazole (B372694) ring.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms of the indazole ring (N1 and N2) are common sites for derivatization. N-alkylation can significantly impact the biological activity of indazole-containing compounds. However, the direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, making regioselective methods highly valuable. nih.gov

Extensive studies on the regioselective N-alkylation of the indazole scaffold provide critical insights that are applicable to this compound. Research on the model compound methyl 5-bromo-1H-indazole-3-carboxylate has demonstrated that reaction conditions, including the choice of base and solvent, play a pivotal role in determining the ratio of N1 to N2 alkylation. nih.govresearchgate.net

A key finding is that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent strongly favors the formation of the N1-alkylated product. nih.gov This high N1-selectivity is attributed to a proposed coordination of the sodium cation with the N2-atom and a nearby electron-rich substituent. nih.govresearchgate.net Conversely, other conditions can lead to mixtures or favor the N2 isomer. The steric and electronic properties of substituents on the indazole ring also influence the regiochemical outcome. nih.gov For example, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity. nih.govbeilstein-journals.org

These findings allow for the predictable and selective synthesis of either N1- or N2-alkylated derivatives of indazoles, a crucial capability for structure-activity relationship (SAR) studies in drug discovery.

Table of N-Alkylation Regioselectivity on a Model Indazole Compound *

The following interactive table summarizes the research findings on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, demonstrating the influence of reaction conditions on the product distribution.

| Alkylating Agent | Base | Solvent | N1 Product Yield | N2 Product Yield |

| Isopropyl Iodide | NaH | DMF | 38% | 46% |

| Pentyl Bromide | NaH | THF | 89% | <1% |

| Isopropyl Iodide | Cs2CO3 | DMF | 15% | 80% |

*Data is based on studies of the model compound methyl 5-bromo-1H-indazole-3-carboxylate and is presented to illustrate the principles of regioselective N-alkylation applicable to the indazole scaffold.

Modifications at the Bromo Position

The bromine atom at the C4 position of the indazole ring is a key functional group for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for creating biaryl structures. The bromo-indazole can be coupled with various boronic acids or esters to introduce new aryl or heteroaryl substituents. For instance, 6-bromo-1H-indazole derivatives have been successfully used in Suzuki coupling reactions to synthesize complex molecules. rsc.org The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate. rsc.org

Stille Coupling: Similar to the Suzuki reaction, Stille coupling is another palladium-catalyzed method used for C-C bond formation. This reaction utilizes organotin compounds as the coupling partners for the bromo-indazole.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups by coupling the bromo-indazole with alkenes in the presence of a palladium catalyst.

Other Coupling Reactions: The bromine atom can also participate in other coupling reactions, such as Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines, thiols, or alkoxides), and cyanation reactions. thieme-connect.deevitachem.com These reactions further expand the synthetic utility of the bromo-indazole core.

Below is a table summarizing common cross-coupling reactions at the bromo position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Boronic Acid/Ester | Pd(dppf)Cl₂, K₂CO₃ | C-C (Aryl/Heteroaryl) |

| Stille Coupling | Organotin Reagent | Palladium Catalyst | C-C |

| Heck Coupling | Alkenes | Palladium Catalyst, Base | C-C (Alkenyl) |

| Sonogashira Coupling | Terminal Alkynes | Pd Catalyst, Cu(I) cocatalyst, Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amines, Alcohols, Thiols | Pd Catalyst, Ligand, Base | C-N, C-O, C-S |

Transformations of the Amine Moiety

The amine group at the C6 position is a nucleophilic center that can undergo a variety of chemical transformations, providing another avenue for derivatization.

Alkylation and Acylation: The primary amine can be readily alkylated or acylated to introduce various substituents. For example, methylation can be achieved using reagents like iodomethane. chemicalbook.com Acylation with acid chlorides or anhydrides yields the corresponding amides.

Diazotization: The amine group can be converted to a diazonium salt, which is a versatile intermediate. Diazonium salts can subsequently undergo a range of reactions, including Sandmeyer reactions (to introduce halides, cyano, or hydroxyl groups) and azo coupling reactions.

Oxidation and Reduction: The amine moiety can be oxidized to form N-oxides. evitachem.com While less common for this specific compound, reduction of related nitro-indazoles is a key step in forming the amine group itself.

The following table outlines key transformations of the amine group.

| Reaction Type | Reagent (Example) | Product Functional Group |

| Alkylation | Iodomethane | Secondary/Tertiary Amine |

| Acylation | Acetyl Chloride | Amide |

| Diazotization | Sodium Nitrite, HCl | Diazonium Salt |

| Oxidation | Hydrogen Peroxide | N-Oxide |

Cycloaddition Reactions Involving Indazole Derivatives

Indazole derivatives, particularly those activated with suitable functional groups, can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition. In a relevant study, a series of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold were synthesized. researchgate.netresearchgate.net This was achieved through a 1,3-dipolar cycloaddition reaction between an azide (B81097) derivative and an alkyne. researchgate.net This type of "click chemistry" is highly efficient and allows for the modular construction of complex molecular architectures.

Mechanistic Investigations of Chemical Reactions

Reaction Mechanisms in the Formation of Indazole Derivatives

The synthesis of the indazole core can be achieved through several mechanistic pathways. The choice of starting materials and reaction conditions dictates the operative mechanism.

Cyclization of Substituted Anilines: A common and traditional method involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. ucsf.edu For instance, 2-alkyl-4-bromo-6-methylanilines can be diazotized and then treated with a base to induce an intramolecular cyclization, affording the corresponding bromoindazole. ucsf.edu

Intramolecular Nucleophilic Aromatic Substitution (SNAr): A prevalent modern method involves the reaction of substituted benzonitriles with hydrazine. chemrxiv.orgnih.gov For example, in the synthesis of related 3-aminoindazoles, a precursor like 3-bromo-2,6-dichlorobenzonitrile (B3239784) reacts with hydrazine. chemrxiv.org The reaction can proceed via two plausible pathways:

Path 1: The hydrazine first attacks one of the chloro positions in an SNAr reaction, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the cyano group. chemrxiv.org

Path 2: The hydrazine initially attacks the cyano group, forming an intermediate that then undergoes an intramolecular SNAr cyclization by attacking a chloro position. chemrxiv.org

Copper-Mediated Intramolecular Ullmann Reaction: Another effective strategy for forming the N-N bond of the indazole ring is through a copper-catalyzed intramolecular Ullmann-type reaction. thieme-connect.com This process typically involves the cyclization of a hydrazone precursor, which can be formed from the condensation of a substituted aldehyde with a hydrazine. thieme-connect.com

Influence of Reaction Conditions on Product Distribution

Reaction conditions play a critical role in directing the outcome of synthetic transformations involving indazole derivatives, influencing both yield and regioselectivity.

Solvent Effects: The choice of solvent can significantly impact reaction pathways, particularly in cyclization reactions. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile and hydrazine, the regioselectivity of the cyclization was found to be highly solvent-dependent. chemrxiv.org It is proposed that in aprotic polar solvents, one mechanistic pathway (Path 1) dominates, while in other solvents like 2-MeTHF, the alternative pathway (Path 2) is favored, leading to different product distributions or efficiencies. chemrxiv.org

Reagent and Catalyst Selection: The choice of reagents is crucial. For instance, during the bromination of an indazole precursor, using N-Bromosuccinimide (NBS) was found to be optimal, whereas using elemental bromine (Br₂) led to undesirable side reactions like hydration of a cyano group. chemrxiv.orgnih.gov The concentration and type of acid used during bromination also had a profound effect on the reaction's success, with sulfuric acid being effective while others like TFA or acetic acid resulted in no reaction. chemrxiv.org

Temperature and Stoichiometry: Temperature control is essential for minimizing side product formation. In bromination reactions, elevated temperatures led to increased hydration of nitrile groups and over-bromination. chemrxiv.orgnih.gov Similarly, in copper-catalyzed Ullmann reactions, the temperature and the stoichiometry of the base are critical parameters that must be optimized to achieve high yields of the desired indazole product. thieme-connect.com

The table below illustrates the impact of varying reaction conditions on a synthetic step.

| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |

| Brominating Agent | Br₂ | Hydration of cyano group | NBS (1.07 eq) | Desired bromo product (>93 A%) | chemrxiv.orgnih.gov |

| Acid Catalyst | TFA or Acetic Acid | No reaction | 96% H₂SO₄ (10 eq) | Optimal bromination | chemrxiv.org |

| Temperature | Elevated Temperature | Increased side-products | 25 °C | High yield of desired product | chemrxiv.org |

| Solvent (Cyclization) | NMP (Aprotic Polar) | Dominance of Path 1 | 2-MeTHF | Dominance of Path 2 | chemrxiv.org |

Pharmacological and Biological Spectrum of 4 Bromo 1h Indazol 6 Amine and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 1H-indazole-6-amine structure have been a focus of research for developing new anticancer agents. Studies have synthesized and evaluated various substituted 6-amino-1H-indazole compounds, revealing their potential to inhibit the growth of human cancer cell lines. The strategic modification of the 6-amino group has led to the discovery of compounds with significant cytotoxic effects.

The antiproliferative potential of 4-Bromo-1H-indazol-6-amine derivatives has been assessed against several human cancer cell lines, demonstrating notable inhibitory activity.

Derivatives of the parent indazole structure have shown cytotoxic effects against the MCF-7 human breast cancer cell line. For example, a study on novel 1,3-dimethyl-6-amino-1H-indazole derivatives identified compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine as a potential anticancer agent, and its activity was examined on MCF-7 cells. Another research effort synthesized a series of indazole analogues of curcumin (B1669340) and tested their cytotoxicity against MCF-7 cells, with IC₅₀ values ranging from 45.97 to 86.24 µM. While these studies establish the general anticancer potential of the indazole scaffold against breast cancer, specific cytotoxicity data for direct derivatives of this compound on MCF-7 are part of ongoing research.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Curcumin Indazole Analog (3b) | MCF-7 | 45.97 - 86.24 (Range for series) |

Research has highlighted the efficacy of 1H-indazol-6-amine derivatives against human colorectal cancer cells. A series of 6-substituted amino-1H-indazole compounds were evaluated for their antiproliferative activity, with several showing potent growth inhibition in the HCT116 cell line. Notably, compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC₅₀ value of 14.3 ± 4.4 µM. A related derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine , demonstrated even more potent anti-proliferative activity with an IC₅₀ value of 0.4 ± 0.3 μM in the same cell line. These findings underscore the potential of this chemical class for developing treatments for colorectal cancer.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 | |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 ± 0.3 |

The anticancer effects of indazole derivatives are often mediated through the induction of programmed cell death, or apoptosis.

The induction of apoptosis is a key mechanism for the anticancer activity of many indazole derivatives. Research on certain indazole derivatives has shown that they can trigger apoptosis in cancer cells. This process is frequently linked to the intrinsic or mitochondrial pathway of apoptosis. The disruption of the mitochondrial membrane potential is a key event in this pathway, leading to the release of pro-apoptotic factors. Studies on related heterocyclic compounds have confirmed that their pro-apoptotic activity correlates with a significant reduction in mitochondrial membrane potential, indicating the activation of the intrinsic apoptotic pathway.

The induction of apoptosis by indazole derivatives is associated with the modulation of key regulatory proteins. Treatment of cancer cells with these compounds has been shown to cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

Furthermore, the activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. Studies have demonstrated that treatment with bioactive indazole derivatives leads to an increase in the levels of cleaved caspase-3, the active form of the enzyme. This activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the execution of the apoptotic program.

| Compound Class | Apoptotic Marker | Effect | Reference |

|---|---|---|---|

| Indazole Derivatives | Bax | Upregulation | |

| Bcl-2 | Downregulation | ||

| Cleaved Caspase-3 | Upregulation |

Mechanisms of Antiproliferative Action

Cell Cycle Perturbation (e.g., G2/M Arrest)

Derivatives of the indazole scaffold have been shown to interfere with the normal progression of the cell cycle, a key mechanism in their anticancer activity. nih.gov Certain heterocyclic compounds related to this compound have demonstrated the ability to cause cell cycle arrest at the G2/M phase. For instance, a series of 1H-indazole-3-amine derivatives were evaluated for their effects on the cell cycle in K562 chronic myeloid leukemia cells. mdpi.com Treatment with a promising compound from this series, compound 6o , led to a concentration-dependent increase in the proportion of cells in the G2/M phase. nih.govmdpi.com This arrest of the cell cycle at the G2/M checkpoint prevents cancer cells from entering mitosis, ultimately leading to apoptosis. nih.gov

Similarly, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were found to arrest the cell cycle at the G2 phase in non-small cell lung cancer (NSCLC) cell lines. semanticscholar.org The induction of G2/M arrest is a common mechanism for many anticancer agents, as it targets a critical transition point in cell division. mdpi.com This perturbation is often regulated by changes in the levels or activity of key proteins like cyclins and cyclin-dependent kinases (Cdks). mdpi.com For example, in T24 human bladder cancer cells, the isoflavone (B191592) genistein (B1671435) induced G2/M phase arrest by down-regulating cyclin A and cyclin B1 levels. mdpi.com The ability of indazole derivatives to halt cell cycle progression highlights a significant aspect of their therapeutic potential. mdpi.com

In Vivo Antitumor Efficacy Studies

The anticancer potential of this compound derivatives has been validated in preclinical in vivo models, demonstrating their ability to suppress tumor growth in living organisms.

One study focused on a series of 4,6-substituted-1H-indazole derivatives, identifying compound 35 as a potent dual inhibitor of IDO1 and TDO. nih.gov The efficacy of this compound was tested in a CT26 colon carcinoma xenograft model in BALB/c mice. nih.govbohrium.com The results showed that compound 35 exhibited significant in vivo antitumor activity, supporting its potential for development in cancer immunotherapy. nih.govbohrium.com

In another research effort, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were developed as potent inhibitors of Polo-like kinase 4 (PLK4). researchgate.net The lead compound, 14i , was evaluated in breast cancer xenograft models. researchgate.net It demonstrated significant antitumor efficacy in both MDA-MB-468 and MDA-MB-231 tumor models, indicating its potential as an anticancer agent. researchgate.net

Furthermore, a study on 4,6-disubstituted-1H-indazole-4-amine derivatives identified HT-28 as a compound with a significant tumoricidal effect. nih.gov In a CT-26 allograft model using BALB/c mice, HT-28 demonstrated noteworthy in vivo antitumor activity at a low dose. nih.gov Immunohistochemical staining of the tumor tissue revealed that HT-28 treatment led to a decrease in the expression of the regulatory T cell marker Foxp3 and an increase in the expression of CD8 (a marker for cytotoxic T cells) and the pro-inflammatory cytokine TNF-α. nih.gov These findings suggest that the antitumor effect is, at least in part, mediated by the modulation of the tumor immune microenvironment. nih.gov Similarly, a bromo analog (4f ) of an amino-furazan derivative proved superior in efficacy for tumor growth control in a CT26 tumor model compared to its chloro counterpart. nih.gov

Enzyme and Receptor Inhibition Profiles

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

The 1H-indazole scaffold has been identified as a novel and crucial pharmacophore for the potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov IDO1 is a heme-containing enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan. nih.govnih.gov This degradation leads to the suppression of T-cell-mediated immune responses against cancer cells, making IDO1 an attractive target for cancer immunotherapy. nih.govnih.gov

Numerous studies have synthesized and evaluated derivatives of this compound for their IDO1 inhibitory activities. bohrium.com Structure-activity relationship (SAR) analyses have consistently shown that the 1H-indazole scaffold is essential for this inhibitory function. nih.gov Furthermore, the nature of the substituent groups at both the 4-position and the 6-position of the indazole ring significantly influences the inhibitory activity. nih.govnih.govmdpi.com This has led to the development of potent IDO1 inhibitors based on this chemical structure. nih.gov For example, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to remarkably suppress IDO1 expression in a concentration-dependent manner in hypopharyngeal carcinoma cells. nih.gov

The potency of this compound derivatives as IDO1 inhibitors has been quantified through various enzymatic and cell-based assays, typically reported as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

A study of 4,6-substituted-1H-indazole derivatives identified compound 35 as a highly potent inhibitor. nih.gov In an enzymatic assay, compound 35 displayed an IC50 value of 0.74 μM against IDO1. nih.gov Its efficacy was confirmed in a cellular context, where it inhibited IDO1 activity in HeLa cells with an IC50 of 1.37 μM. nih.gov This compound also significantly reduced IFNγ-induced IDO1 expression in a concentration-dependent manner. nih.gov

Another investigation into 1H-indazole derivatives found that compound 2g (4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol) exhibited the highest activity in its series, with an IC50 value of 5.3 μM. nih.govnih.gov Further research on 4,6-disubstituted-1H-indazole-4-amine derivatives identified compounds with dual inhibitory action. For instance, HT-37 was shown to inhibit both IDO1 and TDO, with an IC50 value of 0.91 μM against IDO1. nih.gov

The table below summarizes the IDO1 inhibitory potency of selected this compound derivatives.

| Compound | Assay Type | Target | IC50 (μM) |

| 35 | Enzymatic | IDO1 | 0.74 nih.gov |

| 35 | HeLa Cell-based | IDO1 | 1.37 nih.gov |

| 2g | Enzymatic | IDO1 | 5.3 nih.govnih.gov |

| HT-37 | Enzymatic | IDO1 | 0.91 nih.gov |

Molecular docking studies have provided significant insights into how 1H-indazole derivatives bind to and inhibit the IDO1 enzyme. nih.govnih.gov These computational models reveal that the inhibitory activity is dependent on effective interactions between the ligand and key features of the enzyme's active site. nih.govmdpi.com

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

In addition to their immunomodulatory role via IDO1 inhibition, derivatives based on the indazole scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). mdpi.com FGFRs are a family of receptor tyrosine kinases that, when deregulated, can drive the proliferation, survival, and migration of cancer cells. semanticscholar.org Consequently, FGFRs are validated targets for cancer therapy. semanticscholar.orgnih.gov

Fragment-based drug design approaches have successfully identified the indazole structure as a promising pharmacophore for targeting FGFR kinases. nih.govresearchgate.net One study developed a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors. mdpi.com Within this series, compound 101 was found to be a potent inhibitor of FGFR1, with an IC50 value of 69.1 ± 19.8 nM in an enzymatic assay. mdpi.com

Further optimization led to the discovery of even more potent compounds. A separate study identified the indazole derivative 9u as the most potent FGFR1 inhibitor in its class, demonstrating an excellent enzyme inhibitory IC50 of 3.3 nM and a cellular activity IC50 of 468.2 nM. nih.gov Another promising compound, 9d , also showed high potency with an enzymatic IC50 of 15.0 nM against FGFR1. nih.gov These findings underscore the versatility of the indazole scaffold in targeting different classes of enzymes relevant to cancer therapy. mdpi.comnih.gov

The table below presents the FGFR1 inhibitory activity of selected indazole derivatives.

| Compound | Assay Type | Target | IC50 (nM) |

| 101 | Enzymatic | FGFR1 | 69.1 mdpi.com |

| 9u | Enzymatic | FGFR1 | 3.3 nih.gov |

| 9u | Cellular | FGFR1 | 468.2 nih.gov |

| 9d | Enzymatic | FGFR1 | 15.0 nih.gov |

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a fundamental process for maintaining genomic stability during cell division. Dysregulation of PLK4 is frequently observed in various human cancers, making it an attractive target for cancer therapy. cerradopub.com.br Derivatives of the 1H-indazole scaffold have been extensively investigated as potent inhibitors of PLK4.

One notable class of PLK4 inhibitors is the (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives. cerradopub.com.br These compounds have demonstrated significant potential in targeting PLK4. For instance, the derivative identified as 14i in one study exhibited excellent in vitro potency. cerradopub.com.br Mechanistic studies revealed that this compound could inhibit PLK4 activity, leading to a disruption of centriole replication, resulting in mitotic disarray and ultimately inducing apoptosis in breast cancer cells. cerradopub.com.br Furthermore, 14i showed significant antitumor efficacy in preclinical xenograft models of MDA-MB-468 and MDA-MB-231 breast cancers. cerradopub.com.br

Another promising series of PLK4 inhibitors is based on the N-(1H-indazol-6-yl)benzenesulfonamide scaffold. Through structural simplification and fragment growth strategies, researchers have developed highly effective inhibitors. nih.govnih.govchemrxiv.org One such compound, K22 , demonstrated remarkable inhibitory activity against PLK4 with a half-maximal inhibitory concentration (IC50) of 0.1 nM. nih.govnih.govchemrxiv.org In cellular assays, K22 showed potent anti-proliferative effects against MCF-7 breast cancer cells, with an IC50 value of 1.3 μM. nih.govnih.govchemrxiv.org

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 14i | PLK4 | Not specified | MDA-MB-468, MDA-MB-231 | Not specified | cerradopub.com.br |

| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | nih.govnih.govchemrxiv.org |

Histone Methyltransferase (EZH1/EZH2) Inhibition

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). These enzymes play a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). ucsf.eduresearchgate.netnih.gov Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers. ucsf.eduresearchgate.netnih.gov While small molecule inhibitors targeting EZH1 and EZH2 have been developed, such as UNC1999 which acts as a dual inhibitor, a direct inhibitory role of this compound or its derivatives on EZH1/EZH2 has not been reported in the reviewed scientific literature. ucsf.edu

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for drug development. The indazole scaffold has been explored for its potential to inhibit this pathway.

A study focused on 3-amino-1H-indazole derivatives revealed their potent anti-proliferative activities against a panel of cancer cell lines, including HT-29, MCF-7, A-549, and HepG2. sigmaaldrich.com One of the standout compounds, W24 , exhibited broad-spectrum activity with IC50 values ranging from 0.43 to 3.88 μM. sigmaaldrich.com Mechanistic investigations showed that W24 inhibits the PI3K/AKT/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis. sigmaaldrich.com While this study did not directly utilize this compound, a related compound, 4-Amino-6-bromo-1H-indazole, has been used as a reagent in the synthesis of indazole derivatives designed as PI3 kinase inhibitors. This highlights the potential of the bromo-indazole core as a starting point for the development of novel PI3K inhibitors.

| Compound | Target Pathway | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| W24 | PI3K/AKT/mTOR | HT-29 | 0.43 | sigmaaldrich.com |

| MCF-7 | 1.25 | sigmaaldrich.com | ||

| A-549 | 3.88 | sigmaaldrich.com | ||

| HepG2 | 2.54 | sigmaaldrich.com |

Nitric Oxide Synthase (NOS) Isoform Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological and pathological processes, and its production is catalyzed by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). chemrxiv.orgnih.gov The selective inhibition of these isoforms is a key therapeutic strategy for various disorders. Indazole derivatives have long been recognized as inhibitors of NOS.

Research has shown that the substitution pattern on the indazole ring significantly influences the inhibitory potency and selectivity. Specifically, the introduction of a bromine atom at the C4 position of the 1H-indazole ring system results in a compound that is a potent inhibitor of nNOS. nih.gov Its potency is reported to be nearly equivalent to that of the well-established nNOS inhibitor, 7-nitroindazole (B13768) (7-NI). nih.gov This finding underscores the potential of 4-bromo-1H-indazole derivatives as selective inhibitors of neuronal nitric oxide synthase.

Estrogen Receptor Degrader (SERD) Activity

The estrogen receptor (ER) is a key driver in the majority of breast cancers. Selective estrogen receptor degraders (SERDs) represent an important class of therapeutics that function by binding to the ER and promoting its degradation. While the 1H-indazole scaffold has been identified as a promising core for the development of orally bioavailable SERDs, with some derivatives showing efficient degradation of ER-α, specific studies on the SERD activity of this compound derivatives are not available in the current body of scientific literature. sigmaaldrich.com

Glucocorticoid Receptor Modulator (SGRM) Activity

Selective glucocorticoid receptor modulators (SGRMs) are compounds designed to dissociate the beneficial anti-inflammatory effects of glucocorticoids from their undesirable metabolic side effects. This is achieved by selectively modulating the transcriptional activity of the glucocorticoid receptor (GR). Although various heterocyclic scaffolds, such as 1H-pyrazolo[3,4-g]hexahydro-isoquinolines, have been investigated as nonsteroidal GR modulators, there is currently no published research specifically linking this compound or its derivatives to SGRM activity.

Antimicrobial and Antiviral Potential

In addition to their activities against human cellular targets, derivatives of 4-bromo-1H-indazole have demonstrated significant potential as antimicrobial and antiviral agents.

In the realm of antibacterial research, a series of novel 4-bromo-1H-indazole derivatives have been synthesized and identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial bacterial protein involved in cell division, making it an attractive target for new antibiotics. Several of these derivatives displayed potent activity against various Gram-positive and Gram-negative bacteria. nih.gov For instance, compounds 12 and 18 were found to be 256 times more potent than 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov Compound 9 exhibited the best activity against penicillin-susceptible Streptococcus pyogenes with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov

Regarding antiviral potential, a closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. This demonstrates the utility of the bromo-indazole scaffold in the development of effective antiviral therapeutics.

| Compound | Target Organism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 9 | Streptococcus pyogenes PS | Antibacterial | 4 | nih.gov |

| 12 | Penicillin-resistant Staphylococcus aureus | Antibacterial | Not specified | nih.gov |

| 18 | Penicillin-resistant Staphylococcus aureus | Antibacterial | Not specified | nih.gov |

| Lenacapavir Intermediate | HIV-1 | Antiviral | Not applicable |

Antibacterial Activity

A series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov These compounds were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov

The results indicated that these derivatives demonstrated notable activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Certain compounds within this series exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus when compared to the reference compound 3-methoxybenzamide (3-MBA). nih.gov Specifically, compounds identified as 12 and 18 were found to be 256 times more active than 3-MBA against this resistant strain. nih.gov

Furthermore, compound 18 displayed activity that was 64-fold better than 3-MBA against S. aureus ATCC29213, although it was 4-fold weaker than the established antibiotic ciprofloxacin. nih.gov Notably, compound 9 showed the most potent activity against S. pyogenes PS, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov This level of activity was 32 times more potent than both 3-MBA and curcumin, and 2 times more potent than ciprofloxacin. nih.gov However, it was four times less active than oxacillin (B1211168) sodium. nih.gov Some of the synthesized compounds also showed moderate inhibition of cell division against S. aureus ATCC25923, Escherichia coli ATCC25922, and Pseudomonas aeruginosa ATCC27853. nih.gov

| Compound | Bacterial Strain | Activity Comparison | MIC (µg/mL) |

|---|---|---|---|

| 12 | Penicillin-resistant S. aureus | 256-fold > 3-MBA | N/A |

| 18 | Penicillin-resistant S. aureus | 256-fold > 3-MBA | N/A |

| 18 | S. aureus ATCC29213 | 64-fold > 3-MBA; 4-fold < Ciprofloxacin | N/A |

| 9 | S. pyogenes PS | 32-fold > 3-MBA; 32-fold > Curcumin; 2-fold > Ciprofloxacin; 4-fold < Oxacillin sodium | 4 |

Antifungal Activity

Indazole derivatives have also been investigated for their potential as antifungal agents. researchgate.net Research into various substituted indazole compounds has demonstrated their capacity to inhibit the growth of fungal pathogens. researchgate.netlongdom.org

In a study evaluating a range of indazole derivatives, compound 4c was identified as having potential antifungal activity against Candida albicans and Rhizopus oryzae. longdom.org This finding suggests that the indazole scaffold can be a valuable starting point for the development of new antifungal therapeutic agents. Further research in this area is focused on synthesizing and testing additional derivatives to optimize their efficacy against a broader spectrum of fungal species. researchgate.net

| Compound | Fungal Strain | Activity |

|---|---|---|

| 4c | Candida albicans | Potential Activity |

| Rhizopus oryzae | Potential Activity |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current treatments have significant limitations, including toxicity and the emergence of drug resistance. nih.gov This has spurred the search for new therapeutic agents, with indazole derivatives emerging as a promising class of compounds. Some derivatives have shown in vitro and in vivo activity against protozoan parasites such as Trichomonas vaginalis and Trypanosoma cruzi. nih.gov

Building on this, a study evaluated twenty 2-benzyl-5-nitroindazolin-3-one derivatives for their in vitro activity against Leishmania amazonensis. nih.gov The investigation aimed to identify compounds with potent antileishmanial effects and favorable selectivity. nih.gov The results were promising, with four of the tested compounds demonstrating activity comparable to the standard drug Amphotericin B against intracellular amastigotes, the clinically relevant form of the parasite. nih.gov

The most notable compound from this series was 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, which exhibited a 50% inhibitory concentration (IC50) of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875. nih.gov A structure-activity relationship (SAR) analysis indicated that the presence of hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core was crucial for enhancing the selectivity of these compounds. nih.gov

| Compound | Parasite Stage | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Amastigotes | 0.46 ± 0.01 | 875 |

Considerations for Anti-HIV Therapeutic Development

The development of anti-HIV therapeutics has significantly evolved, leading to combination therapies that have transformed HIV infection from a fatal disease into a manageable chronic condition. nih.govnih.gov These therapies target various stages of the HIV life cycle. nih.gov The indazole scaffold has been recognized for its potential in developing inhibitors for various therapeutic targets, including those relevant to HIV. researchgate.net

While direct studies on this compound derivatives for anti-HIV activity are not extensively detailed in the provided context, the broader family of indazole derivatives has shown anti-HIV properties. researchgate.net The development of HIV-1 protease inhibitors, a key component of highly active antiretroviral therapy (HAART), has been a major focus of research. nih.gov The versatility of the indazole core allows for structural modifications to design potent and selective inhibitors against viral targets. The ongoing search for new anti-HIV agents with improved resistance profiles and lower toxicity continues to make scaffolds like indazole attractive for further investigation. mdpi.com

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Substituents on Biological Activity

The introduction of a bromine atom at the C4 position of the indazole ring has been shown to be a critical determinant of biological activity in several contexts. Halogenation, in general, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic properties.

In the context of antibacterial agents, a series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division nih.gov. The research indicated that these compounds exhibited notable antibacterial activity, particularly against certain Gram-positive bacteria nih.gov. For instance, specific derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA) nih.gov. The bromine at position 4 is integral to the pharmacophore, contributing to the binding affinity with the target protein.

Furthermore, research into inhibitors of neuronal nitric oxide synthase (nNOS) has shown that the introduction of a bromine atom at the C4 position can yield a compound with potency nearly equal to that of the reference compound, 7-nitroindazole (B13768) austinpublishinggroup.com. This highlights the strategic importance of the C4 position for substitution to achieve desired inhibitory effects.

| Compound | Target Organism | Activity Highlight |

|---|---|---|

| 4-Bromo-1H-indazole Derivative 9 | S. pyogenes PS | 32-fold more active than 3-MBA nih.gov |

| 4-Bromo-1H-indazole Derivative 12 | Penicillin-Resistant S. aureus | 256-fold more potent than 3-MBA nih.gov |

| 4-Bromo-1H-indazole Derivative 18 | Penicillin-Resistant S. aureus | 256-fold more potent than 3-MBA nih.gov |

| 4-Bromo-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Potency nearly equal to 7-nitroindazole austinpublishinggroup.com |

The amine group at the C6 position is another cornerstone of the biological activity observed in this class of compounds, particularly in the realm of oncology. Many compounds containing the 6-aminoindazole scaffold have demonstrated significant anticancer activity researchgate.net.

Research has shown that 6-aminoindazole derivatives can exhibit excellent cytotoxicity in various human cancer cell lines, such as the HCT116 colorectal cancer line researchgate.net. In some molecular designs, the 6-amino group is intended to mimic the function of other key chemical groups, like the phenolic hydroxyl group of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization nih.gov. This mimicry allows the compound to interact effectively with the colchicine-binding site on tubulin, leading to antiproliferative effects nih.govresearchgate.net. For example, a series of 6-substituted amino-1H-indazole derivatives were designed and synthesized, with some compounds showing potent growth inhibitory activity across multiple cancer cell lines researchgate.net.

| Compound | Cell Line | Reported IC50 |

|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Human Colorectal Cancer) | 0.4 ± 0.3 µM researchgate.net |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Human Colorectal Cancer) | 14.3 ± 4.4 µM researchgate.net |

| 6-Nitro-benzo[g]indazole Derivatives (11a, 11b, 12a, 12b) | NCI-H460 (Human Lung Carcinoma) | 5–15 µM nih.govresearchgate.net |

The indazole core possesses two nitrogen atoms, N1 and N2, which can be substituted. The nature and position of these substituents have a profound effect on the molecule's properties and biological function. The synthesis of N-alkylated indazoles can be challenging due to the potential for creating two different regioisomers (N1 or N2 substitution), with the 1H-tautomer generally being more thermodynamically stable beilstein-journals.org.

Computational Approaches in SAR Elucidation

To rationalize observed SAR data and guide the design of more potent and selective molecules, computational chemistry methods are indispensable tools. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide deep insights into the molecular interactions governing biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. For indazole derivatives, docking studies have been instrumental in understanding their mechanism of action.

For example, docking analyses of indazole-based inhibitors have been performed on various targets, including renal cancer-related proteins, butyrylcholinesterase (BChE), and cyclin-dependent kinases (CDKs) nih.govresearchgate.netresearchgate.net. These studies typically reveal key interactions, such as:

Hydrogen Bonding: The indazole nitrogen atoms and the C6-amino group are often involved in forming crucial hydrogen bonds with amino acid residues in the active site of the target protein.

Hydrophobic Interactions: The bicyclic indazole ring and other lipophilic substituents can engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity.

Pi-stacking: The aromatic nature of the indazole ring allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

In one study, molecular docking simulations of an indazole derivative with BChE revealed that the binding was stabilized through both hydrophobic and polar interactions within the enzyme's active site researchgate.net. Such analyses provide a structural basis for the observed SAR and allow for the rational design of new analogs with improved binding characteristics.

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study, using Comparative Molecular Field Analysis (CoMFA), was performed on a series of N-4-Pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck), a target for inflammatory disorders nih.gov.

In this study, the bioactive conformations of the molecules were first determined using molecular docking at the ATP binding site of Lck nih.gov. These aligned structures were then used to build a CoMFA model, which yielded robust statistical results, indicating its predictive power nih.gov. The key findings from such a model are often visualized as contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity:

Steric Contour Maps: These maps indicate where bulky groups enhance or diminish activity.

Electrostatic Contour Maps: These maps show where positive or negative charges are preferred for optimal interaction with the target.

By analyzing these maps, medicinal chemists can gain valuable insights into the structural requirements for potent Lck inhibition, guiding the design of new indazole derivatives with enhanced therapeutic potential nih.gov.

Rational Drug Design Strategies

Rational drug design utilizes the structural information of the target and ligand to develop new, more potent, and selective compounds. For the 4-Bromo-1H-indazol-6-amine scaffold, several strategies are employed, including scaffold hopping and molecular hybridization.

Scaffold hopping is a computational or experimental strategy aimed at discovering novel molecular cores (scaffolds) that are structurally distinct from known active compounds but retain similar biological activity. nih.govnih.govacs.org This is achieved by ensuring the new scaffold can present the key pharmacophoric features in a similar spatial arrangement to the original molecule. The indazole ring is often considered a bioisostere of the indole scaffold, making it a prime candidate for scaffold hopping exercises. nih.govacs.org

A prominent example of this strategy is the transformation of indole-based inhibitors into indazole-based inhibitors. By replacing the indole core with an indazole framework, researchers have successfully converted selective inhibitors of the anti-apoptotic protein MCL-1 into dual inhibitors of both MCL-1 and BCL-2. nih.gov This "hop" is effective because the indazole scaffold can maintain the crucial 1,2-relationship between a carboxylic acid group and a p2-binding moiety, mimicking the arrangement in the original indole lead compound. nih.gov The key advantage of this particular hop is the introduction of the N2 atom, which can alter the hydrogen bonding pattern and vector space for further substitutions, potentially leading to new interactions and a modified biological profile.

The goal of scaffold hopping is to identify novel chemotypes that may offer advantages over existing ones, such as:

Improved pharmacokinetic properties (solubility, metabolic stability).

Enhanced target selectivity to reduce off-target effects.

Novel intellectual property opportunities.

Bioisosteric replacement databases and computational algorithms are often used to identify potential scaffold replacements that maintain the necessary geometry for target interaction. nih.govu-strasbg.fr

Table 2: Example of Scaffold Hopping from Indole to Indazole

| Original Scaffold | Hopped Scaffold | Key Rationale | Resulting Change in Activity | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Indazole-3-carboxylic acid | Indazole is a bioisostere of indole; maintains key pharmacophoric arrangement. | Converted a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor. | nih.gov |

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores or drug molecules into a single "hybrid" molecule. The goal is to create a new chemical entity with a dual or synergistic mode of action, potentially targeting multiple pathways involved in a disease, which can lead to improved efficacy and a reduced likelihood of drug resistance. nih.gov

The this compound scaffold is an excellent starting point for molecular hybridization due to its inherent biological activity and the presence of the 6-amino group, which serves as a convenient linker point. By attaching other known pharmacophores to this position, researchers can design hybrid molecules with enhanced or novel therapeutic properties.

Examples of this approach include the synthesis of:

Indazole-Pyrimidine Hybrids: Inspired by the multi-kinase inhibitor Pazopanib (B1684535), which contains both indazole and pyrimidine moieties, researchers have designed and synthesized new hybrid molecules. mdpi.com This strategy combines the hinge-binding capabilities of the indazole core with the diverse interaction potential of the pyrimidine ring to create potent anti-proliferative agents. mdpi.com

Indazole-Triazole Hybrids: In another example, a series of 1,2,3-triazole derivatives were tethered to a 6-bromo-1H-indazole scaffold. This was achieved by first propargylating the indazole and then using a cycloaddition reaction to link it to various azido-acetamide derivatives, resulting in hybrids with potential antimicrobial activity. researchgate.net

Indazole-Amide Hybrids: Ethyl amide linkers have been used to connect the 1H-indazole-3-amine scaffold to thiophenol or piperazine moieties, creating hybrids that were evaluated for antitumor activity. nih.gov

This technique allows for the systematic exploration of chemical space by combining validated pharmacophores, aiming to achieve a therapeutic effect that is greater than the sum of the individual components.

Table 3: Examples of Indazole-Based Molecular Hybrids

| Indazole Scaffold | Linked Pharmacophore | Resulting Hybrid Class | Potential Therapeutic Area |

|---|---|---|---|

| 5-Aminoindazole | Pyrimidine | Indazolyl-Pyrimidine | Anticancer |

| 6-Bromo-1H-indazole | 1,2,3-Triazole | Indazole-Triazole | Antimicrobial |

| 1H-Indazol-3-amine | Thiophenol/Piperazine | Indazole-Amide | Anticancer |

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Bromo-1H-indazol-6-amine in solution. By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the protons on the indazole core, with their chemical shifts and coupling patterns providing definitive evidence for the substitution pattern. The protons of the amine group (-NH₂) and the indazole N-H would also produce characteristic signals, which may be broad and their chemical shifts can be dependent on the solvent and concentration.

Expected ¹H and ¹³C NMR Spectral Features of this compound:

| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | 6.5 - 8.0 | Singlet, Doublet | The precise shifts and coupling constants depend on the specific electronic environment created by the bromo and amino substituents. |

| Indazole NH | 10.0 - 13.0 | Broad Singlet | Position can vary significantly with solvent and temperature. |

| Amine NH₂ | 3.0 - 5.0 | Broad Singlet | Position and appearance can vary; may exchange with D₂O. |

| Aromatic C-Br | 110 - 120 | Singlet | The carbon atom directly attached to the bromine is expected in this region. |

| Aromatic C-N | 130 - 150 | Singlet | Carbons attached to the amino group and the pyrazole (B372694) nitrogen atoms. |

This table is predictive and based on general principles of NMR spectroscopy and data for related indazole structures.

To supplement experimental NMR data and aid in the precise assignment of ambiguous signals, quantum chemical calculations are often employed. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT) (e.g., at the B3LYP/6-311++G(d,p) level), has proven to be a powerful tool for predicting the NMR chemical shifts of various indazole derivatives. acs.org These theoretical calculations provide shielding tensors for each nucleus, which can be converted into chemical shifts and compared with experimental values. This correlation is crucial for validating the structural assignment and providing a deeper understanding of the electronic structure's influence on the NMR parameters. acs.org

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. The analysis provides a precise mass-to-charge ratio (m/z) of the molecular ion and its fragments, which serves as a definitive confirmation of the compound's identity.

The monoisotopic mass of this compound (C₇H₆BrN₃) is 210.9745 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, typically to within a few parts per million (ppm), thus verifying the elemental formula. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted mass spectrometry data indicates the expected m/z values for various adducts of the molecule. uni.lu

Predicted m/z Adducts for this compound:

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.98178 |

| [M+Na]⁺ | 233.96372 |

| [M-H]⁻ | 209.96722 |

| [M+NH₄]⁺ | 229.00832 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine (N-H), aromatic (C-H, C=C), and carbon-bromine (C-Br) functionalities. Analysis of related 6-bromo-1H-indazole derivatives provides insight into the expected spectral features. researchgate.net

Expected IR Absorption Bands for this compound: | Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | |---|---|---| | Amine | N-H stretch | 3300 - 3500 | Typically two bands for a primary amine. | | Indazole | N-H stretch | 3200 - 3400 | Often a broad band. | | Aromatic Ring | C-H stretch | 3000 - 3100 | | | Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple bands are expected. | | Indazole Ring | C=N stretch | ~1620 | | | Aryl Halide | C-Br stretch | 600 - 800 | |

This table is predictive and based on established IR correlation charts and data from related compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides an unambiguous determination of the compound's three-dimensional architecture in the solid state. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the atomic arrangement.

The crystal structure of 6-Bromo-1H-indazol-4-amine (an isomer of the subject compound) has been determined in a complex with Human Indoleamine 2,3-dioxygenase 1 (hIDO1), as documented in the Protein Data Bank (PDB entry 7E0P). This confirms that the solid-state structure of this class of compounds can be resolved, providing definitive data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Planarity: Confirmation of the planarity of the bicyclic indazole ring system.

Intermolecular Interactions: Identification of hydrogen bonding, and other non-covalent interactions that dictate the crystal packing.

This structural information is invaluable for understanding the molecule's conformation and its potential interactions in a biological context.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of this compound. These computational methods provide insights that are complementary to experimental data.

Studies on related indazole derivatives, such as 4-bromo-1H-indazole and 4-amino-1H-indazole, have been performed using methods like B3LYP with the 6-31G++(d,p) basis set. researchgate.netdergipark.org.tr Such calculations can determine a variety of electronic parameters:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is key to predicting how the molecule will interact with other chemical species.

These theoretical investigations are essential for rationalizing the compound's reactivity and for designing new derivatives with tailored electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the distribution of electron density, DFT can predict a variety of chemical properties. For indazole derivatives, DFT studies often focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals are crucial; the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govsapub.org

From these orbital energies, several global reactivity descriptors can be derived, including chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness value points to greater molecular stability.

| Parameter | Symbol | Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.49 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.89 eV |

| Energy Gap | ΔE | 5.60 eV |

| Ionization Potential | I | 6.49 eV |

| Electron Affinity | A | 0.89 eV |

| Electronegativity | χ | 3.69 eV |

| Chemical Hardness | η | 2.80 eV |

| Chemical Softness | σ | 0.35 eV-1 |

| Electrophilicity Index | ω | 2.42 eV |

Data derived from studies on the related compound 4-bromo-1H-indazole.

These calculations demonstrate that the molecule possesses a significant energy gap, indicating good kinetic stability. The frontier molecular orbital analysis is instrumental in understanding the charge transfer that can occur within the molecule, which is a critical factor for its biological activity. scirp.org

Gauge-Invariant Atomic Orbital (GIAO) Calculations

The precise structural characterization of heterocyclic compounds like indazole derivatives can be challenging, particularly when isomerism is possible. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, and its power is significantly enhanced when coupled with theoretical calculations. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has become a standard for the accurate prediction of NMR chemical shifts (δ) and shielding tensors (σ). imist.maresearchgate.netgaussian.com

The GIAO method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of calculated magnetic properties. vu.nlunipi.it By calculating the absolute shieldings of atomic nuclei, which are then converted to chemical shifts relative to a standard reference (like tetramethylsilane, TMS), the GIAO/DFT approach provides a robust basis for assigning experimental NMR spectra. imist.ma

This computational approach is invaluable for:

Structural Elucidation: Confirming the structure of newly synthesized compounds by comparing calculated ¹H and ¹³C NMR spectra with experimental data. A high correlation between theoretical and experimental shifts provides strong evidence for the proposed structure. researchgate.net

Isomer and Tautomer Identification: Distinguishing between different isomers or tautomers that may coexist in solution. Since each form has a unique electronic structure, its calculated NMR spectrum will also be unique, allowing for unambiguous assignment of signals observed in experimental spectra.

For various indazole derivatives, GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide excellent agreement with experimental observations, solidifying the assignment of their complex NMR spectra.

Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. wikipedia.org It provides insights into the "natural Lewis structure" of a molecule, including lone pairs, bond orbitals, and the delocalizing interactions between them. wikipedia.orgjoaquinbarroso.com

The core of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. youtube.com This analysis reveals the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied "donor" NBO (such as a bonding orbital or a lone pair) to an unoccupied "acceptor" NBO (typically an antibonding orbital). acadpubl.eunih.gov

For a molecule like this compound, an NBO analysis would reveal key electronic features:

Bond Character: The analysis provides information on the hybridization of atomic orbitals and the polarization of chemical bonds, offering a detailed picture of the covalent and ionic character of the bonds within the molecule.

Charge Distribution: NBO calculates natural atomic charges, which provide a more chemically intuitive representation of electron distribution than other methods.

This detailed electronic information helps explain the molecule's structural stability and reactivity patterns. researchgate.netconicet.gov.ar

Thermodynamic Aspects of Indazole Isomers and Tautomers

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. The relative stability of these tautomers is a critical aspect of their chemistry, influencing their reactivity and biological properties. nih.gov

Computational chemistry, particularly through DFT and other high-level ab initio methods, is extensively used to determine the thermodynamic stability of these tautomers. researchgate.net Calculations consistently show that for the parent indazole molecule and many of its substituted derivatives, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net This preference is attributed to the electronic and structural differences between the benzoid (1H) and quinoid (2H) forms.

Quantum chemical calculations can precisely quantify the energy difference between these forms. Studies on related heterocyclic systems have shown that the choice of computational method (e.g., B3LYP, M06-2X) and the inclusion of solvent effects can refine these energy predictions. mdpi.commdpi.com

| Indazole System | Computational Method | Phase | Most Stable Tautomer | Energy Difference (kJ·mol⁻¹) |

|---|---|---|---|---|

| Indazole (unsubstituted) | B3LYP/6-311G | Gas Phase | 1H-Indazole | ~15.0 |

| Indazole (unsubstituted) | B3LYP/6-311G | Aqueous | 1H-Indazole | ~15.9 |

| 5,7-Dinitrobenzotriazole | DLPNO-CCSD(T) | Gas Phase | 1H-Tautomer | (Reference) |

| C5-substituted 1,2,4-triazoles | DFT/B3LYP | Gas Phase | N1-H or N2-H | >5 kcal/mol (~21 kJ/mol) over N4-H |

Data from studies on indazole and other related nitrogen-containing heterocyclic systems. researchgate.netmdpi.comresearchgate.net The energy difference represents how much more stable the indicated tautomer is compared to less stable forms.

For this compound, it is expected that the 1H tautomer will be the predominant and thermodynamically favored form, in line with the general findings for the indazole scaffold.

Future Perspectives in Pharmaceutical Research

Emerging Therapeutic Applications of 4-Bromo-1H-indazol-6-amine Derivatives

Research has demonstrated that indazole derivatives possess a broad spectrum of pharmacological activities beyond cancer treatment, including anti-inflammatory, antibacterial, anti-HIV, and antifungal properties. nih.govnih.gov For instance, the 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of kinases. nih.gov Modifications at various positions of the indazole ring, such as the introduction of bromo and amine groups found in this compound, can significantly influence the compound's biological activity. The presence of a bromine atom can enhance binding affinity through halogen bonding, while the amine group offers a site for further chemical modification to optimize potency and selectivity.

Derivatives of 6-aminoindazole, in particular, have shown promising anticancer activity. researchgate.net Studies on N-substituted-1H-indazol-6-amine derivatives have identified compounds with potent antiproliferative effects against human cancer cell lines. researchgate.net For example, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated significant growth inhibitory activity in human colorectal cancer cells. researchgate.net This highlights the potential of using this compound as a starting point for developing new anticancer agents. The bromo-substituent at the 4-position could be leveraged to explore interactions with different biological targets or to serve as a handle for further synthetic modifications, such as Suzuki-Miyaura coupling, to create a diverse library of novel compounds. eurekaselect.com

The therapeutic potential of indazole derivatives extends to neurodegenerative and infectious diseases. nih.govtaylorandfrancis.com Researchers are exploring these compounds as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and as antagonists for receptors involved in type 2 diabetes. nih.gov The versatility of the indazole scaffold suggests that derivatives of this compound could be investigated for a wide range of therapeutic applications, as summarized in the table below.

| Therapeutic Area | Potential Targets/Mechanisms | Example Indazole-Based Compounds |

| Oncology | Kinase Inhibition (e.g., VEGFR, FGFR, ALK, ROS1) | Axitinib, Pazopanib (B1684535), Entrectinib nih.gov |

| PARP Inhibition | Niraparib nih.gov | |

| Anti-proliferative Activity | N-(4-fluorobenzyl)-1H-indazol-6-amine researchgate.net | |

| Inflammation | Anti-inflammatory activity | Benzydamine, Bendazac nih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV, Antileishmanial | 3-methyl-1H-indazole derivatives, 5-aminoindazole derivatives nih.govacs.org |

| Neurological Disorders | Inhibition of Tau Phosphorylation | 6-amino-1-methyl-indazole (AMI) researchgate.net |

| Metabolic Diseases | Glucagon Receptor Antagonists | Indazole derivatives for type 2 diabetes nih.gov |

Challenges and Opportunities in Clinical Translation

The journey of a promising compound from laboratory discovery to clinical application is fraught with challenges, and indazole derivatives are no exception. nih.gov A significant hurdle is the potential for off-target effects. Kinase inhibitors, a major class of indazole-based drugs, often face this issue due to the high degree of similarity in the ATP-binding sites across different kinases. nih.gov This can lead to adverse side effects, a common reason for the failure of drug candidates in clinical trials. nih.gov Therefore, a key challenge is to design derivatives with high selectivity for the intended target.

Despite these challenges, there are significant opportunities. The modular nature of the indazole scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov Advances in computational chemistry and structure-based drug design enable a more rational approach to designing new derivatives, helping to predict potential biological activities and minimize off-target interactions. longdom.org The development of multifunctional agents that can target multiple disease pathways simultaneously is another promising avenue for indazole derivatives, potentially addressing complex diseases and overcoming drug resistance. nih.gov

Moreover, the established success of several indazole-based drugs provides a clear precedent and a wealth of knowledge to guide future development. researchgate.net The experience gained from the clinical translation of drugs like Pazopanib and Niraparib offers valuable insights into the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of this class of compounds, accelerating the development of new candidates. nih.gov

| Challenge | Opportunity |

| Off-target effects and toxicity | Rational, structure-based design for improved selectivity. longdom.org |

| Complex large-scale synthesis | Development of more efficient and cost-effective synthetic routes. benthamdirect.com |

| Drug resistance | Design of multifunctional agents targeting multiple pathways. nih.gov |

| Poor pharmacokinetic properties | Scaffold hopping and fragment-based design to optimize ADME profiles. nih.gov |

| High cost of development | Leveraging existing knowledge from approved indazole drugs to streamline development. researchgate.net |

Exploration of Novel Indazole-Based Scaffolds in Drug Discovery

The indazole nucleus is considered a "privileged scaffold" because of its ability to serve as a foundation for ligands that bind to a wide variety of biological targets. nih.gov The exploration of novel indazole-based scaffolds is a vibrant area of drug discovery, aimed at expanding the therapeutic reach of this versatile heterocycle. benthamdirect.com Researchers are continuously developing new synthetic methodologies to create a wider range of indazole derivatives and analogues. benthamdirect.com

One approach involves using the indazole core as a starting point for fragment-based drug design. nih.gov By identifying small molecular fragments that bind to a biological target, and then growing or linking them from a central indazole scaffold, novel and potent inhibitors can be developed. This method was successfully used to discover inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov